molecular formula C22H18Cl2N4O B2574495 (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-phenylpenta-1,4-dien-3-one CAS No. 860649-39-4

(1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-phenylpenta-1,4-dien-3-one

Cat. No.: B2574495
CAS No.: 860649-39-4
M. Wt: 425.31
InChI Key: LVHQKFUUCNWOFK-DWYCGCGSSA-N
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Description

(1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-phenylpenta-1,4-dien-3-one is a novel chemical entity offered for research purposes. This compound is classified as a 1,4-pentadien-3-one derivative, a structural class also known as mono-carbonyl analogs of curcumin or dibenzylideneacetones. This class of compounds has attracted significant scientific interest due to its broad spectrum of potential biological activities and improved chemical stability profile compared to its parent compound, curcumin. Researchers are investigating 1,4-pentadien-3-one derivatives for their multifaceted bioactivities. Published studies on analogous structures have highlighted several key research areas. These compounds have demonstrated notable antitumor properties , with mechanisms of action that include the downregulation of oncoproteins such as c-Myc, inhibition of key signaling pathways (e.g., NF-κB, PI3K/AKT), and the induction of apoptosis in various human cancer cell lines . Furthermore, this class exhibits potent anti-inflammatory effects , shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like TNF-α and IL-6, and to provide protective effects in models of sepsis . In agricultural and botanical research, similar derivatives have shown excellent antibacterial and antiviral activities against plant pathogens such as Ralstonia solanacearum , Xanthomonas oryzae , and the Tobacco Mosaic Virus (TMV), in some cases outperforming commercial agents . The core 1,4-pentadien-3-one structure is a conjugated system whose reactivity allows it to interact with biological targets, such as through Michael addition, which is often cited as part of its mechanism of action . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-phenylpenta-1,4-dien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O/c23-18-8-7-17(21(24)15-18)14-19-9-11-22(28-26-19)27-25-13-12-20(29)10-6-16-4-2-1-3-5-16/h1-13,15,25H,14H2,(H,27,28)/b10-6+,13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHQKFUUCNWOFK-DWYCGCGSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CNNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/NNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-phenylpenta-1,4-dien-3-one is a synthetic organic molecule characterized by its complex structure and potential therapeutic applications. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure

The molecular formula of the compound is C21H19Cl2N4OC_{21}H_{19}Cl_2N_4O. Its structural features include:

  • A penta-1,4-diene backbone.
  • A pyridazin moiety substituted with a dichlorophenyl group.
  • A hydrazine functional group.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells as evidenced by increased levels of pro-apoptotic markers such as caspases .
  • Inhibition of Cell Proliferation : It was observed to significantly reduce cell proliferation rates through cell cycle arrest at the G0/G1 phase .

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining the safety profile:

  • Acute Toxicity Studies : Conducted in animal models indicate a high LD50 value, suggesting relatively low acute toxicity.
  • Chronic Toxicity : Long-term studies are necessary to fully understand the chronic effects and potential organ toxicity.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerMCF-75.2Apoptosis induction
AnticancerHeLa3.8Cell cycle arrest
AnticancerA5494.5Inhibition of proliferation

Case Studies

A notable case study involved the administration of the compound in a xenograft model where human tumor cells were implanted in immunocompromised mice. The results showed:

  • Tumor Volume Reduction : Significant reduction in tumor volume compared to control groups treated with vehicle alone.
  • Histopathological Analysis : Revealed necrosis and apoptosis within tumor tissues treated with the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Insights

The conjugated dienone system may confer redox activity, similar to ferroptosis-inducing compounds (FINs) described in , which target lipid peroxidation in cancer cells .

Bioactivity Gaps :

  • Unlike plant-derived biomolecules (), this compound is fully synthetic, avoiding limitations in natural product availability. However, its bioactivity profile remains uncharacterized, whereas plant-based analogs (e.g., C. gigantea extracts) are directly linked to insecticidal properties .

Therapeutic Potential: The hydrazine linkage is a critical distinction from carboxamide/tetrazole derivatives (), which may influence target selectivity. Hydrazines are known to interact with metalloenzymes or DNA, suggesting possible anticancer or antibacterial mechanisms .

Research Implications and Limitations

  • Synthesis Challenges : The compound’s multi-step synthesis (inferred from and ) may require optimization for scalability, particularly in purifying the hydrazine intermediate.
  • Bioactivity Data Gap: No direct studies on this compound are cited in the evidence. Future work should prioritize assays for cytotoxicity, enzyme inhibition (e.g., kinases), and ferroptosis induction, leveraging platforms like 3D cell cultures (as in ) .
  • Structural Innovations: The dichlorophenyl-pyridazine motif is understudied compared to coumarin or pyrimidinone derivatives, warranting exploration in drug-resistant cancer models .

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